

# Total Synthesis of Vibsanin A: An Application Note and Protocol

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## Compound of Interest

Compound Name: Vibsanin A

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This document provides a detailed overview and protocol for the total synthesis of (+)-**Vibsanin A**, a complex 11-membered vib sane diterpenoid. The synthesis described herein is based on the first total synthesis reported by Takao, Tsunoda, Kurisu, et al. in 2015. Additionally, this note outlines the known biological activity of **Vibsanin A** in myeloid leukemia cells, providing context for its potential therapeutic applications.

## Introduction

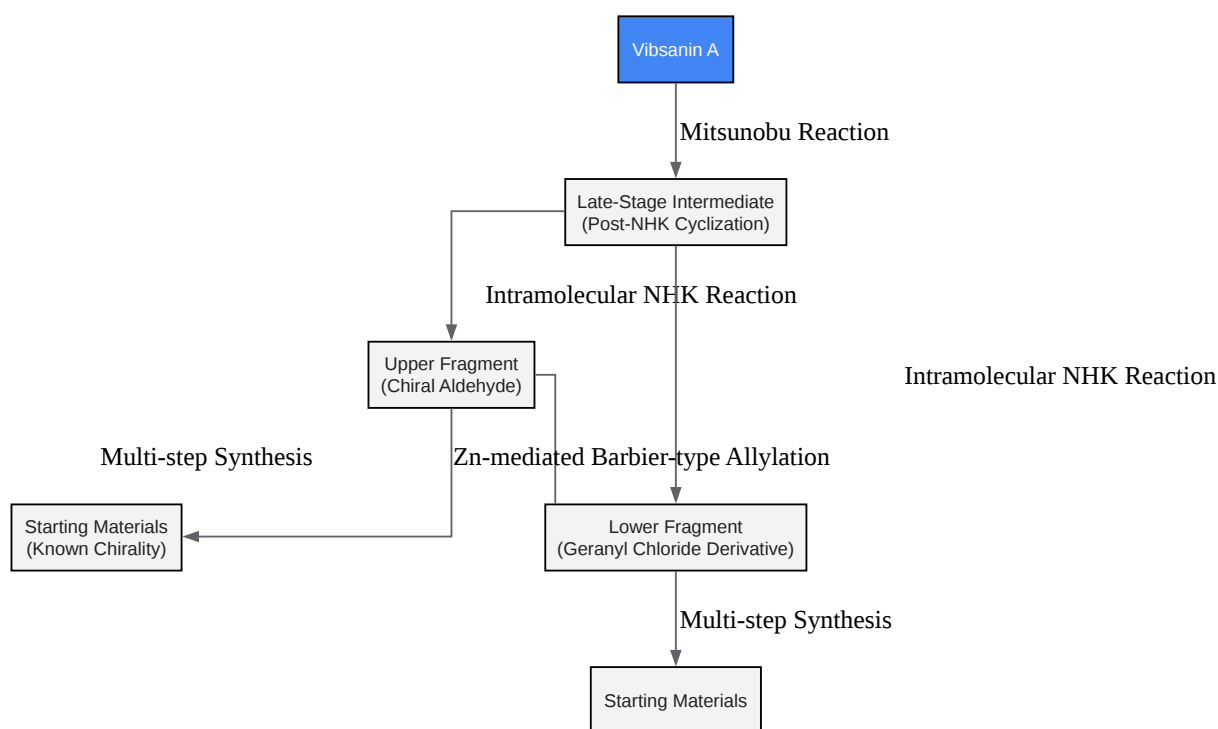
**Vibsanin A** is a naturally occurring diterpenoid isolated from *Viburnum awabuki*. It belongs to the vib sane family of natural products, which are known for their diverse biological activities. The intricate, highly functionalized 11-membered ring structure of **Vibsanin A** has made it a challenging target for synthetic chemists. The successful total synthesis not only confirmed its absolute stereochemistry but also opened avenues for the synthesis of analogs for further biological evaluation. From a therapeutic standpoint, **Vibsanin A** has been shown to induce differentiation in acute myeloid leukemia (AML) cells, a mechanism that is of significant interest in oncology research.

## Retrosynthetic Analysis and Strategy

The synthetic strategy for (+)-**Vibsanin A** hinges on a convergent approach, assembling two key fragments representing the upper and lower segments of the molecule. The key transformations in this synthesis include a stereoselective zinc-mediated Barbier-type allylation,

an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the challenging 11-membered ring, and a final Mitsunobu reaction.

## Synthetic Workflow Diagram



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Caption: Retrosynthetic strategy for **Vibsanin A**.

## Key Experimental Protocols

The following protocols are adapted from the supplementary information of the pivotal 2015 Organic Letters publication by Takao et al. and represent the key stages of the synthesis.

## Zinc-Mediated Barbier-Type Allylation (Formation of the All-Carbon Quaternary Center)

This crucial step unites the upper and lower fragments of the molecule and stereoselectively establishes the all-carbon quaternary center.

Protocol:

- To a stirred suspension of zinc powder (activated prior to use) in a saturated aqueous solution of  $\text{NH}_4\text{Cl}$  and THF (1:1) at room temperature, add a solution of the chiral aldehyde (upper fragment) and geranyl chloride (lower fragment) in THF.
- Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of Rochelle's salt and stir for 30 minutes.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

## Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction (11-Membered Ring Formation)

This macrocyclization is a cornerstone of the synthesis, forming the core 11-membered ring structure.

Protocol:

- To a solution of the linear precursor (containing a vinyl iodide and an aldehyde) in anhydrous and degassed DMF, add  $\text{CrCl}_2$  and  $\text{NiCl}_2$  under an argon atmosphere.

- Stir the reaction mixture at room temperature for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by adding water and extract with ethyl acetate (3x).
- Combine the organic layers, wash successively with water and brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

## Mitsunobu Reaction (Final Step)

The final step involves an intramolecular esterification to complete the synthesis of (+)-**Vibsanin A**.

Protocol:

- To a solution of the seco-acid in anhydrous THF at 0 °C, add triphenylphosphine ( $\text{PPh}_3$ ) and diisopropyl azodicarboxylate (DIAD) sequentially.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.
- Concentrate the reaction mixture in vacuo.
- Purify the crude product directly by flash column chromatography on silica gel to obtain (+)-**Vibsanin A**.

## Quantitative Data Summary

The following table summarizes the yields for the key transformations and the characterization data for selected intermediates and the final product.

Compound	Key Transformation	Yield (%)	<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	HRMS (m/z)
Homoallylic Alcohol	Zn-mediated Barbier-type Allylation	75-85	Characteristic signals for the newly formed alcohol proton (br s) and vinyl protons.	Signals corresponding to the quaternary carbon and the carbons of the newly formed C-C bond.	[M+Na] <sup>+</sup> calculated and found values
Cyclized Product	Intramolecular NHK Reaction	40-50	Complex multiplet signals in the vinylic and aliphatic regions, indicative of the macrocyclic structure.	Resonances confirming the formation of the 11-membered ring and the presence of the secondary alcohol.	[M+Na] <sup>+</sup> calculated and found values
(+)-Vibsanin A	Mitsunobu Reaction	60-70	Consistent with reported data for the natural product, showing characteristic signals for the ester and other functional groups. <sup>[1]</sup>	Consistent with reported data for the natural product. <sup>[1]</sup>	[M+Na] <sup>+</sup> calculated and found values

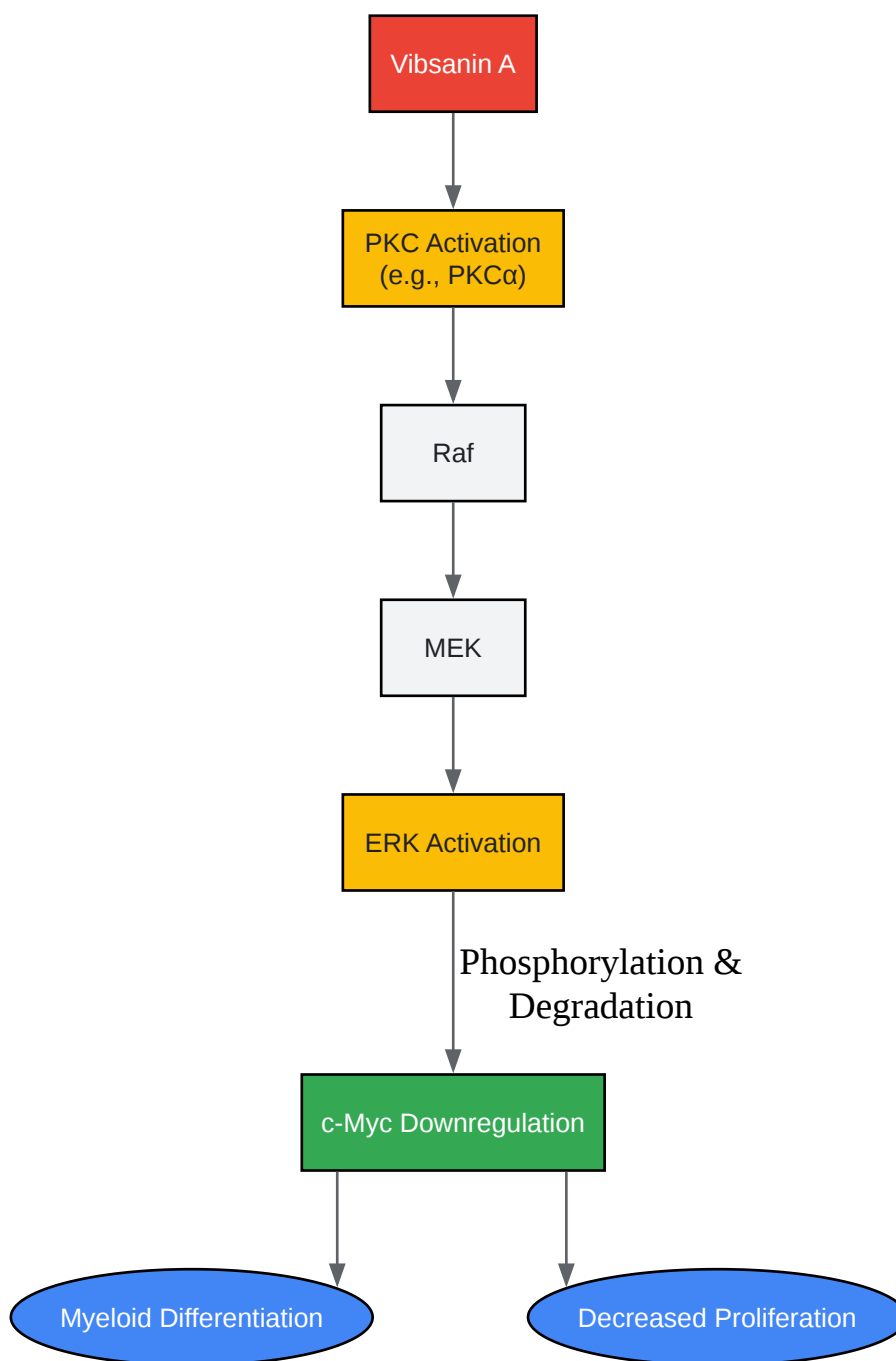
Note: Specific chemical shifts and coupling constants should be referenced from the original publication's supplementary information.

## Biological Activity: Signaling Pathway in Acute Myeloid Leukemia

**Vibsanin A** has been identified as a potent inducer of differentiation in acute myeloid leukemia (AML) cells.[2] This activity is of significant therapeutic interest as it offers a potential alternative to cytotoxic chemotherapy. The mechanism of action involves the activation of the Protein Kinase C (PKC) signaling pathway.

### Vibsanin A-Induced Signaling Cascade

**Vibsanin A** directly interacts with and activates PKC.[2] This activation initiates a downstream signaling cascade involving the Extracellular signal-Regulated Kinase (ERK) pathway. The activation of the PKC/ERK axis ultimately leads to a decrease in the expression of the c-Myc oncoprotein, a key regulator of cell proliferation and differentiation.[2] The downregulation of c-Myc is a critical event in the induction of myeloid differentiation. While the precise PKC isoform activated by **Vibsanin A** in AML cells has not been definitively identified, PKC $\alpha$  and PKC $\beta$  are known to play pro-survival roles in leukemia.[3] ERK-mediated phosphorylation of c-Myc at specific residues, such as Ser62, can mark it for subsequent degradation.[4][5]



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Caption: Proposed signaling pathway of **Vibsanin A** in AML cells.

## Conclusion

The total synthesis of (+)-**Vibsanin A** by Takao and coworkers represents a significant achievement in natural product synthesis, employing a strategic combination of powerful

chemical transformations to construct a complex molecular architecture. The detailed protocols provided herein offer a guide for researchers interested in the synthesis of **Vibsanin A** and its analogs. Furthermore, the elucidation of its biological activity as a PKC activator that induces differentiation in AML cells highlights its potential as a lead compound in the development of novel anti-cancer therapies. Further research into the specific molecular interactions and downstream effectors of **Vibsanin A** will be crucial for its translation into a clinical setting.

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